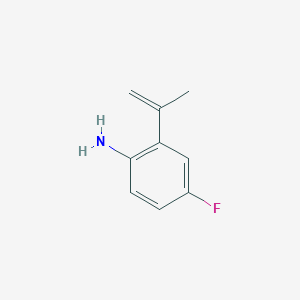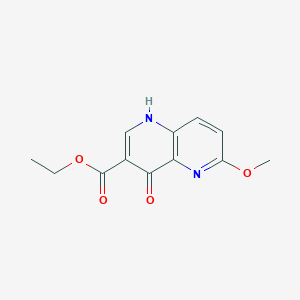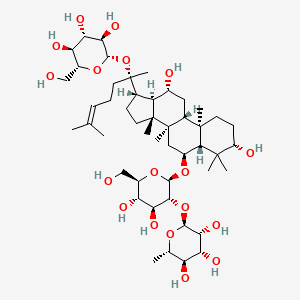
Ginsenoside Re
Descripción general
Descripción
Ginsenoside Re is a protopanaxatriol-type saponin extracted from the berry, leaf, stem, flower bud, and root of Panax ginseng . It has been attracting attention as a dietary phytochemical . It exhibits antioxidative, anti-ulcerative, anti-inflammatory, neuroprotective, anxiolytic, antidepressant, anti-diabetic, anti-allergic, cardioprotective, and immunostimulatory activities .
Synthesis Analysis
This compound is a major ginsenoside in ginseng . The biosynthesis of ginsenosides involves key enzymes such as glycosyltransferases (GTs) . The discovery of more GTs and improving their catalytic efficiencies are essential for the metabolic engineering of rare ginsenosides .
Molecular Structure Analysis
This compound is a panaxatriol saponin . It is more abundant in some Panax species than others . The molecular formula of this compound is C48H82O18 .
Chemical Reactions Analysis
This compound may undergo various chemical transformations, including deglycosylation, hydration, dehydration, and epimerization reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the retrieved papers. However, it is known that it is a triterpene saponin .
Aplicaciones Científicas De Investigación
Cancer Therapy and Biotransformation : Ginsenoside Re is being explored for its potential in cancer therapy. The focus is on transforming major ginsenosides to minor ones, like ginsenoside compound K (CK), which exhibit better permeability and bioavailability. Nanoformulation technology is used to enhance these properties, making them more effective in targeting tumor tissues (Murugesan et al., 2022).
Cardiovascular Diseases : this compound has been studied for its effects on cardiovascular diseases (CVDs). It shows positive effects on heart disease through antioxidation, reduced platelet adhesion, vasomotor regulation, and improving lipid profiles. It influences various ion channels and has the potential to control hypertension and cardiovascular function (Lee & Kim, 2014), (Kim, 2012).
Diabetes-Associated Cognitive Deficits : this compound has shown promise in attenuating cognitive deficits associated with diabetes. This includes improvements in cognition, reduction of oxidative stress, and inflammation, suggesting its potential as an adjuvant therapy for diabetes-associated cognitive decline (Liu et al., 2012).
Pharmacological Properties : this compound is known for its diverse pharmacological effects, including anti-diabetic, anti-inflammatory, and cardiovascular benefits. It has also shown positive impacts on nervous system diseases, immune response enhancement, and potential in treating cancer. Its pharmacokinetics and safety profile are also being studied (Gao et al., 2022).
Chemical Transformation and Herbal Processing : The transformation of ginsenosides during the processing of red ginseng is critical to understand its pharmacological properties. This includes changes in ginsenosides and carbohydrates during water-steaming, which affects their bioavailability and efficacy (Zhou et al., 2017).
Metabolic Effects : this compound has shown potential in lowering blood glucose and lipid levels through the activation of AMP-activated protein kinase. This suggests its use in managing conditions like type 2 diabetes and dyslipidemia (Quan et al., 2011).
Cardiac Function : Studies have indicated that this compound can decrease cardiac contraction and influence cardiac electrophysiological properties. This may contribute to its antiarrhythmic effects and its potential in treating various cardiac conditions (Scott et al., 2001).
Myocardial Infarction : this compound shows promising effects in preserving cardiac function and mitigating left ventricular remodeling in myocardial infarction. It may improve cardiac dysfunction and protect myocardium through various signaling pathways (Yu et al., 2019).
Mecanismo De Acción
Target of Action
Ginsenoside Re, a major ginsenoside in ginseng , has multiple biological therapeutic targets . It has shown beneficial effects in in vitro and in vivo models of Alzheimer’s disease (AD) . It interacts with steroidal receptors and acts as a specific agonist for the nongenomic pathway of sex steroid receptors .
Mode of Action
This compound interacts with its targets and brings about changes in the body. For instance, it acts through estrogen receptors and elicits cross-talking with insulin-like growth factor-1 receptor (IGF-IR) in neuronal cells . It also acts as a specific agonist for the nongenomic pathway of sex steroid receptors .
Biochemical Pathways
This compound affects various biochemical pathways. It is involved in modulating multiple physiological activities . It is known to enhance the immune response, improve osteoporosis, improve skin barrier function, enhance intracellular antioxidant actions, regulate cholesterol metabolism, alleviate allergic responses, increase sperm motility, reduce erectile dysfunction, promote cyclic growth of hair follicles, and reduce gastrointestinal motility dysfunction .
Pharmacokinetics
The absorption of this compound is fast in the gastrointestinal tract . It is metabolized mainly into Rh1 and F1 by intestinal microflora before absorption into the blood . This compound is quickly cleared from the body .
Result of Action
This compound has multiple pharmacological activities. It is known to eliminate viruses, enhance the immune response, improve osteoporosis, improve skin barrier function, enhance intracellular antioxidant actions, regulate cholesterol metabolism, alleviate allergic responses, increase sperm motility, reduce erectile dysfunction, promote cyclic growth of hair follicles, and reduce gastrointestinal motility dysfunction .
Action Environment
The action of this compound can be influenced by environmental factors. Biological and environmental factors may affect the content of ginsenosides in different parts of the ginseng plant . Furthermore, this compound exhibits multiple pharmacological activities via different mechanisms , which can be influenced by the environment in which it is present.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82O18/c1-21(2)11-10-14-48(9,66-42-38(60)35(57)32(54)26(19-49)63-42)23-12-16-46(7)30(23)24(51)17-28-45(6)15-13-29(52)44(4,5)40(45)25(18-47(28,46)8)62-43-39(36(58)33(55)27(20-50)64-43)65-41-37(59)34(56)31(53)22(3)61-41/h11,22-43,49-60H,10,12-20H2,1-9H3/t22-,23-,24+,25-,26+,27+,28+,29-,30-,31-,32+,33+,34+,35-,36-,37+,38+,39+,40-,41-,42-,43+,45+,46+,47+,48-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAOOJDMFUQOKB-WCZZMFLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(C)(CCC=C(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)O)C7(C3C(C(CC7)O)(C)C)C)C)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C[C@@]4([C@H](C[C@H]([C@H]5[C@]4(CC[C@@H]5[C@](C)(CCC=C(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)[C@@]7([C@@H]3C([C@H](CC7)O)(C)C)C)C)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317298 | |
| Record name | Ginsenoside Re | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
947.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52286-59-6 | |
| Record name | Ginsenoside Re | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52286-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ginsenoside Re | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052286596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ginsenoside B2 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14815 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ginsenoside Re | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-O-(6-deoxy-α-L-mannopyranosyl)-(3β,6α,12β)-20-(β-D-glucopyranosyloxy)-3,12-dihydroxydammar-24-en-6-yl-β-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.541 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GINSENOSIDE B2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46F3R0BL3I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
ANone: Ginsenoside Re exerts its effects through various mechanisms depending on the cell type and context.
ANone:
- Spectroscopic Data: this compound's tertiary structure, determined by NMR spectroscopy, reveals rigidity around the glucopyranosyl ring II and alkene side chain. Flexibility exists around the rhamnopyranosyl and glucopyranosyl moiety, potentially influencing its interaction with biological targets [].
ANone:
- Cardioprotection: this compound attenuated myocardial injury in ischemia-reperfusion injury models, potentially through antioxidant effects and modulation of apoptotic pathways [, , , , ].
- Anti-diabetic effects: this compound improved glucose and lipid metabolism in diabetic rat models, potentially by promoting insulin secretion and improving insulin sensitivity [, ].
- Neuroprotection: this compound protected against methamphetamine-induced dopaminergic toxicity in mice and cell models, likely by inhibiting PKCδ and attenuating mitochondrial stress [].
ANone: this compound demonstrates promising efficacy in preclinical studies:
- This compound protected various cell types from oxidative stress-induced damage, including cardiomyocytes [, ], neuronal cells [], and retinal endothelial cells [].
- It inhibited osteoclast differentiation in mouse bone marrow-derived macrophages [] and promoted osteoblast differentiation in mouse osteoblast precursor cells [].
- It enhanced human sperm capacitation through the nitric oxide (NO)/cGMP/PKG pathway in vitro [].
- Cardiovascular system: this compound attenuated myocardial injury in ischemia-reperfusion injury models in rats [, , , , ], improved myocardial fibrosis and heart failure in rats [], and showed anti-shock activity in various shock models [].
- Metabolic disorders: this compound ameliorated metabolic disorders in diabetic rat models, improving glucose control and lipid profiles [, ].
- Neuroprotection: this compound exhibited protective effects against methamphetamine-induced dopaminergic toxicity in mice [] and improved learning and memory in natural apolexis rat models [].
- Bone health: this compound inhibited osteoclast differentiation in a zebrafish model [] and promoted osteoblast differentiation and mineralization in a zebrafish scale model [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



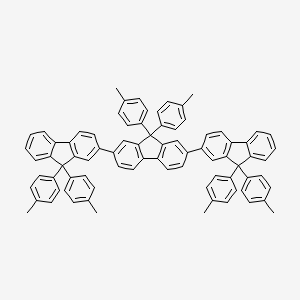
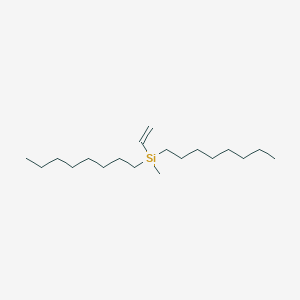
![3-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)propanoic acid](/img/structure/B6593247.png)

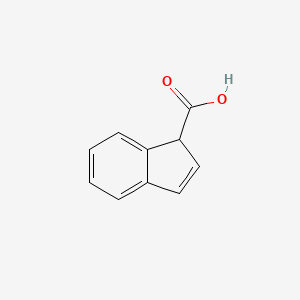


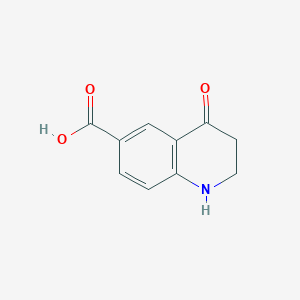


![2-[3-(3-Ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-[3-(sulfooxy)butyl]benzothiazolium hydroxide inner salt](/img/structure/B6593329.png)
